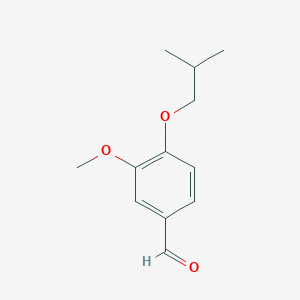![molecular formula C11H8ClNO3S B1361347 [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid CAS No. 216985-67-0](/img/structure/B1361347.png)
[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid
Descripción general
Descripción
The compound “[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid” is a derivative of 3-Chloro-benzo[b]thiophene-2-carboxylic acid . It has an empirical formula of C9H5ClO2S and a molecular weight of 212.65 . It is a solid substance with a melting point of 268-272 °C .
Synthesis Analysis
The synthesis of this compound involves the condensation of 3-Chloro-benzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of POCl3 . Another synthesis route involves the reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OC(=O)c1sc2ccccc2c1Cl . The InChI key for this compound is HJTMIYKPPPYDRJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound “this compound” can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 . It can also be used in the synthesis of 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one via reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .Physical and Chemical Properties Analysis
The compound is a solid substance with a melting point of 268-272 °C . It has an empirical formula of C9H5ClO2S and a molecular weight of 212.65 .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The compound has been explored in the synthesis of pharmacologically active benzo[b]thiophen derivatives, including analogues of tryptophan and alpha-methyltryptophan (Chapman, Scrowston, & Westwood, 1969).
- It is utilized in the synthesis of 1,3,4-oxadiazole derivatives, showing potential as antimicrobial agents (Chawla et al., 2010).
Chemical Transformations
- Studies on the nitration of benzo[b]thiophen-2-carboxylic acid, a related compound, provide insights into chemical transformations and the formation of various substitution products (Cooper & Scrowston, 1971).
- Its derivatives are used in the synthesis of substituted benzo[b]thiophenes, highlighting efficient methods for creating these compounds (Pié & Marnett, 1988).
Antimicrobial and Anti-inflammatory Properties
- Benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles derived from this compound have shown antimicrobial and analgesic activity (Kumara et al., 2009).
- C5-substituted benzo[b]thiophenes derived from this compound exhibited potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Novel Compounds and Synthesis Techniques
- The compound has been used in the creation of novel fluorescent benzo[b]thienyl amino acid derivatives, exploring its utility in photophysical applications (Venanzi et al., 2005).
- Its derivatives have been applied in the development of polythiophene derivatives for electrochemical DNA sensors, demonstrating its potential in biotechnological applications (Kang et al., 2004).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mecanismo De Acción
Target of Action
The primary targets of [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid are currently unknown. This compound is a derivative of benzo[b]thiophene , a heterocyclic compound, which has been used in the synthesis of various bioactive compounds . .
Biochemical Pathways
Benzo[b]thiophene derivatives have been used in the synthesis of various bioactive compounds , suggesting that they may affect a wide range of biochemical pathways
Análisis Bioquímico
Biochemical Properties
[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the binding of the compound to the active sites of the enzymes, thereby modulating their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by interfering with the cell’s DNA repair mechanisms and promoting oxidative stress . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, the compound can inhibit the activity of DNA repair enzymes, leading to increased DNA damage and cell death . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and promoting cell survival . At high doses, it can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, thereby affecting cellular energy production . Additionally, it can modulate the levels of reactive oxygen species and other metabolites, impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can impact gene expression and DNA repair processes .
Propiedades
IUPAC Name |
2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-9-6-3-1-2-4-7(6)17-10(9)11(16)13-5-8(14)15/h1-4H,5H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLITEMJLQKDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)


![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)



![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)
![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)

